6-(Benzyloxy)-2-azaspiro[3.3]heptane
Description
The quest for novel molecular architectures that can unlock new functions and properties is a driving force in chemical research. Among the myriad of structures, spirocyclic compounds—molecules featuring two rings connected by a single common atom—have garnered significant attention. The spiro[3.3]heptane framework, in particular, has emerged as a motif of considerable interest due to its unique three-dimensional structure and inherent ring strain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1147557-98-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-phenylmethoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-15-12-6-13(7-12)9-14-10-13/h1-5,12,14H,6-10H2 |
InChI Key |
DZYPAQIYPIBEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Benzyloxy 2 Azaspiro 3.3 Heptane and Analogous Azaspiro 3.3 Heptanes
General Strategies for 2-Azaspiro[3.3]heptane Core Construction
The synthesis of the 2-azaspiro[3.3]heptane core presents unique challenges due to the inherent strain of the two fused four-membered rings. Nevertheless, several effective strategies have been developed to construct this bicyclic system.
Ring Expansion and Contraction Approaches
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing strained ring systems that can be difficult to construct directly. wikipedia.org These methods often involve the rearrangement of a more readily available cyclic precursor.
While specific examples of ring expansion and contraction to form the 2-azaspiro[3.3]heptane core are not extensively documented, the general principles of these transformations are applicable. magtech.com.cnetsu.edu For instance, a pinacol-type rearrangement of a suitable vicinal diol on a cyclobutane (B1203170) ring could theoretically lead to a spirocyclic ketone, which could then be converted to the corresponding aza-spirocycle.
Conversely, ring contraction of a larger, pre-formed spirocyclic system, such as a 2-azaspiro[3.4]octane derivative, could potentially yield the desired 2-azaspiro[3.3]heptane core. The Favorskii rearrangement of a cyclic α-halo ketone is a classic example of a ring contraction reaction that could be adapted for this purpose.
Tandem Cyclization Reactions for Spirocenter Formation
Tandem or cascade reactions offer an efficient approach to building molecular complexity in a single operation. For the synthesis of spirocycles, tandem cyclizations that form both rings in a sequential or concerted manner are particularly attractive.
One common strategy involves the double N-alkylation of a primary amine with a dielectrophile. For example, the reaction of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane (B1265868) can be used to construct the 2-oxa-6-azaspiro[3.3]heptane ring system. chemicalbook.com A similar approach can be envisioned for the all-carbon 2-azaspiro[3.3]heptane core using a suitable 1,1-bis(electrophilic)cyclobutane derivative.
Copper-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been reported for the synthesis of benzo[d] nih.govacs.orgthiazin-2-yl phosphonates, demonstrating the power of metal-catalyzed cascades in forming heterocyclic systems. nih.gov While not a direct synthesis of azaspiro[3.3]heptanes, this methodology highlights the potential for developing novel tandem cyclizations for the construction of spirocyclic azetidines.
Stereoselective Synthesis of Azaspiro[3.3]heptanes
The introduction of stereocenters into the 2-azaspiro[3.3]heptane framework is of significant interest for drug discovery. Stereoselective syntheses aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.
One approach to achieving stereoselectivity is through the use of chiral catalysts. For example, a copper-catalyzed photocycloaddition of non-conjugated imines and alkenes has been shown to produce a variety of substituted azetidines. researchgate.net The development of chiral ligands for such reactions could enable the enantioselective synthesis of azaspiro[3.3]heptanes.
Another strategy involves the use of chiral starting materials. For instance, the synthesis of novel angular spirocyclic azetidines has been reported, where the stereochemistry of the final product is controlled by the stereochemistry of the starting materials. acs.org
Targeted Synthesis of 6-(Benzyloxy)-2-azaspiro[3.3]heptane
The synthesis of specifically substituted 2-azaspiro[3.3]heptanes, such as the 6-(benzyloxy) derivative, requires a more focused approach that considers the introduction of the desired functional group at the appropriate stage.
Retrosynthetic Disconnections and Identification of Key Synthetic Intermediates
A retrosynthetic analysis of this compound suggests several potential synthetic routes. A key disconnection is the ether bond, leading back to a 6-hydroxy-2-azaspiro[3.3]heptane precursor and a benzyl (B1604629) halide. The 6-hydroxy derivative, in turn, can be envisioned as arising from the reduction of a 6-oxo-2-azaspiro[3.3]heptane intermediate.
This retrosynthetic thinking identifies two key intermediates:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This intermediate provides a handle for the introduction of the nitrogen atom of the azetidine (B1206935) ring and a ketone functionality that can be reduced to the desired alcohol.
Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate : This is the direct precursor to the target molecule, requiring only the protection of the nitrogen and subsequent benzylation of the hydroxyl group. nih.gov
The synthesis of the 6-oxo intermediate has been reported, providing a viable entry point to the target compound. researchgate.net
| Intermediate | Precursor | Reagents and Conditions |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1,1-Cyclobutanedicarboxylic acid | Multistep sequence |
| Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Reduction (e.g., NaBH4), Boc deprotection, Cbz protection |
Formation of the Azetidine Ring System in the Spirocyclic Context
The formation of the azetidine ring is a crucial step in the synthesis of 2-azaspiro[3.3]heptanes. Several methods have been employed to construct this strained four-membered ring within the spirocyclic framework.
One of the most common methods is the intramolecular cyclization of a suitably functionalized precursor. This often involves the displacement of a leaving group by a nitrogen nucleophile. For instance, the treatment of a 3-(aminomethyl)-1-halocyclobutane derivative with a base can lead to the formation of the 2-azaspiro[3.3]heptane core.
Another approach involves the reduction of a β-lactam. The [2+2] cycloaddition of an imine with a ketene (B1206846) can generate a spirocyclic β-lactam, which can then be reduced to the corresponding azetidine using a reducing agent such as alane (AlH3). rsc.org
| Reaction | Starting Material | Reagent(s) | Product |
| Intramolecular Cyclization | 3-(Aminomethyl)-1-halocyclobutane | Base | 2-Azaspiro[3.3]heptane |
| β-Lactam Reduction | Spirocyclic β-lactam | AlH3 | 2-Azaspiro[3.3]heptane |
Intramolecular Nucleophilic Substitution Reactions
A primary strategy for the construction of the 2-azaspiro[3.3]heptane core involves intramolecular nucleophilic substitution. This method typically features the formation of one of the four-membered rings through the cyclization of a suitably functionalized precursor.
One reported synthesis of a 2-azaspiro[3.3]heptane derivative involves a spontaneous ring closure via intramolecular displacement. In this sequence, a primary amine, generated from the reduction of a nitrile, displaces a tosyl group to form the azetidine ring of the spirocycle. researchgate.net To facilitate purification, the resulting amine is protected with a Boc group. researchgate.net
Another approach utilizes a double N-alkylation of an aniline with a bis(alkylhalide). For instance, the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, facilitated by a hydroxide (B78521) base, leads to the formation of the azetidine ring. acs.orgnih.gov This method has been demonstrated to be scalable, providing the desired product in high yield and purity. acs.orgnih.gov
[2+2] Cycloaddition Strategies for Spirocyclic β-Lactam Formation
The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings, including the β-lactam core, which can be a precursor to azaspiro[3.3]heptanes. researchgate.netresearchgate.net This reaction, often referred to as the Staudinger cycloaddition, involves the reaction of a ketene with an imine. researchgate.netresearchgate.net
Thermal [2+2] cycloaddition reactions between ketenes and imines are a common method for constructing β-lactam rings. researchgate.netorganic-chemistry.org Ketenes, which are often generated in situ from acid chlorides and a non-nucleophilic base like triethylamine, react with imines to form the desired spirocyclic β-lactam. researchgate.netlibretexts.org The stereochemistry of the resulting β-lactam is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org
This strategy has been employed in the synthesis of 1-azaspiro[3.3]heptanes, where a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate gives a spirocyclic β-lactam. researchgate.net Subsequent reduction of the lactam functionality yields the desired azaspiro[3.3]heptane core. researchgate.net While effective, challenges can arise in the selective reduction of the lactam without cleaving the ring system. thieme-connect.com
Introduction of the Benzyloxy Moiety at the C-6 Position
The introduction of a benzyloxy group at the C-6 position of the 2-azaspiro[3.3]heptane scaffold is a critical step in the synthesis of the target compound, this compound. This functionalization can be achieved through various strategies, often involving the manipulation of precursor molecules or the conversion of existing functional groups.
One common strategy involves the derivatization of a precursor molecule that already contains the desired benzyloxy group. For example, a synthetic route can start with a benzyl-protected alcohol which is carried through several steps to construct the spirocyclic core. researchgate.net
Alternatively, functional group interconversion can be employed. This involves the conversion of a different functional group at the C-6 position, such as a ketone, into the desired benzyloxy group.
A key intermediate in the synthesis of 6-substituted 2-azaspiro[3.3]heptanes is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. acs.orgresearchgate.net This intermediate provides a versatile handle for introducing various functionalities at the C-6 position.
The synthesis of this key oxo-intermediate has been achieved through multiple routes. acs.orgresearchgate.net One efficient, multi-step synthesis starts from epibromohydrin (B142927). acs.org A shorter, second-generation synthesis utilizes a [2+2] cycloaddition of dichloroketene (B1203229) with N-Boc-azetidin-3-one. acs.org
Once the 6-oxo-2-azaspiro[3.3]heptane intermediate is obtained, the benzyloxy group can be introduced. A common method involves the reduction of the ketone to a hydroxyl group, followed by benzylation. For instance, the ketone can be reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding alcohol. researchgate.net This alcohol can then be converted to the benzyloxy ether, although specific conditions for this transformation in the context of 6-hydroxy-2-azaspiro[3.3]heptane were not detailed in the provided search results.
Another documented pathway involves the removal of a benzyl protecting group from a nitrogen atom via transfer hydrogenation to yield an alcohol, which is then oxidized to the ketone. researchgate.net This implies that the reverse reaction, the benzylation of the alcohol, is a feasible step.
Scalability and Practicality of Current Synthetic Routes to this compound
The scalability and practicality of synthetic routes are critical considerations for the application of this compound in areas like drug discovery. Several of the reported syntheses for the 2-azaspiro[3.3]heptane core and its functionalized derivatives have been described as scalable. acs.orgresearchgate.net
For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate from epibromohydrin is noted for its practicality and has been performed on a reasonable scale. acs.org Similarly, the route involving the [2+2] cycloaddition is also described as scalable, albeit with more expensive starting materials. acs.org The synthesis of a related analog, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been successfully demonstrated on a 100-gram scale. acs.orgnih.gov
Challenges in scalability can arise from difficult purification steps or the use of expensive reagents. For instance, the removal of magnesium salts during the synthesis of 2-oxa-6-azaspiro[3.3]heptane was found to be problematic on a larger scale. thieme-connect.com The use of prohibitively expensive reagents like cesium carbonate can also limit the scalability of a synthetic route. acs.org
Chemical Reactivity and Functional Group Transformations of 6 Benzyloxy 2 Azaspiro 3.3 Heptane
Reactions at the Azetidine (B1206935) Nitrogen Atom (N-2)
The nitrogen atom within the azetidine ring is a key site for functionalization, allowing for the introduction of various substituents through protection, alkylation, acylation, and cross-coupling reactions.
Protective Group Manipulations (e.g., Boc and Cbz protection/deprotection)
The secondary amine of the 2-azaspiro[3.3]heptane core is readily protected with common amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protecting groups are crucial for directing reactivity in multi-step syntheses.
The introduction of the Boc group is typically achieved by reacting 6-(benzyloxy)-2-azaspiro[3.3]heptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction effectively masks the nucleophilicity of the nitrogen, allowing for subsequent modifications at other positions of the molecule. The removal of the Boc group is generally accomplished under acidic conditions, for instance, with trifluoroacetic acid, to regenerate the free amine. rsc.org
Similarly, the Cbz group can be installed using benzyl (B1604629) chloroformate. The Cbz group is notable for its stability under a range of conditions and its removal via hydrogenolysis, which is often compatible with other functional groups present in the molecule. nih.gov The strategic use of these protecting groups allows for the differential functionalization of molecules containing multiple amine groups. nih.gov
Table 1: Protective Group Manipulations
| Reaction | Reagents | Product |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl this compound-2-carboxylate |
| Boc Deprotection | Trifluoroacetic acid (TFA) | This compound |
| Cbz Protection | Benzyl chloroformate (CbzCl) | Benzyl this compound-2-carboxylate |
| Cbz Deprotection | H₂, Pd/C | This compound |
N-Alkylation and N-Acylation Reactions
The nucleophilic secondary amine of the 2-azaspiro[3.3]heptane moiety readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be performed using various alkyl halides or through reductive amination. rsc.org Recently, greener methods using propylene (B89431) carbonate as both a reagent and solvent have been developed for the N-alkylation of N-heterocycles. nih.gov
N-acylation is another common transformation, typically carried out by treating the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are fundamental for introducing a wide array of functional groups and for building more complex molecular architectures.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | General Reactants | General Product |
| N-Alkylation | Alkyl halide (R-X), Base | 2-Alkyl-6-(benzyloxy)-2-azaspiro[3.3]heptane |
| N-Acylation | Acyl chloride (RCOCl), Base | 2-Acyl-6-(benzyloxy)-2-azaspiro[3.3]heptane |
Carbon-Nitrogen Bond Forming Reactions (e.g., Palladium-catalyzed Aryl Amination)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. These reactions enable the coupling of the azetidine nitrogen of 2-azaspiro[3.3]heptane derivatives with aryl halides or triflates. nih.govlookchem.comfigshare.com This methodology is particularly useful for synthesizing N-aryl-2-azaspiro[3.3]heptanes, which are important structures in medicinal chemistry. nih.govlookchem.comfigshare.comacs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. escholarship.org The choice of ligand is critical for achieving high yields and suppressing side reactions. escholarship.org
Transformations Involving the Benzyloxy Group at C-6
The benzyloxy group at the C-6 position serves as a masked hydroxyl group and can be readily transformed into other functionalities.
Hydrogenolytic Cleavage of the Benzyloxy Ether to Form 6-Hydroxy Derivatives
The benzyl ether can be cleaved under standard hydrogenolysis conditions, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. biosynth.com This reaction cleanly affords the corresponding 6-hydroxy-2-azaspiro[3.3]heptane derivative. biosynth.comtcichemicals.comsigmaaldrich.com This transformation is highly efficient and chemoselective, often leaving other functional groups intact. The resulting alcohol is a versatile intermediate for further functionalization.
Table 3: Hydrogenolytic Cleavage of the Benzyloxy Group
| Starting Material | Reagents | Product |
| This compound | H₂, Pd/C | 6-Hydroxy-2-azaspiro[3.3]heptane |
| N-Boc-6-(benzyloxy)-2-azaspiro[3.3]heptane | H₂, Pd/C | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate tcichemicals.comsigmaaldrich.com |
| N-Cbz-6-(benzyloxy)-2-azaspiro[3.3]heptane | H₂, Pd/C | Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate nih.gov |
Oxidation of the Resulting Hydroxyl Group to Ketone or Aldehyde Functionalities (e.g., Dess-Martin Periodinane)
The secondary alcohol at the C-6 position, obtained after debenzylation, can be oxidized to the corresponding ketone, 2-azaspiro[3.3]heptan-6-one. A variety of oxidizing agents can be employed for this transformation. For instance, Dess-Martin periodinane is an effective reagent for this oxidation, providing the ketone in good yield. univ.kiev.ua Other oxidation protocols, such as those using Swern or Parikh-Doering conditions, can also be utilized. The resulting ketone is a valuable intermediate that can undergo a range of further reactions, such as nucleophilic additions and reductive aminations, to introduce further diversity into the spirocyclic scaffold.
Subsequent Substitution Reactions at the C-6 Position Following Benzyl Removal
The removal of the benzyl protecting group from this compound is a critical step that unmasks a hydroxyl group at the C-6 position, opening avenues for a wide range of substitution reactions. This debenzylation is typically achieved through catalytic hydrogenation. vanderbilt.edu For instance, palladium on carbon (Pd/C) under a hydrogen atmosphere is effective for this transformation. rsc.org
Once the hydroxyl group is exposed, it can be converted into other functional groups. For example, oxidation of the resulting alcohol yields the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.net This ketone is a valuable intermediate for further derivatization.
The hydroxyl group can also be a precursor for the introduction of various substituents. While direct alkylation of the alcohol can be challenging, it can be acylated to form esters. vanderbilt.edu For example, treatment of the corresponding phenol (B47542) with 4-nitrobenzoyl chloride or cyclohexanecarbonyl chloride yields the respective esters. vanderbilt.edu
Modifications and Derivatizations on the Cyclobutane (B1203170) Ring of the Spiro[3.3]heptane System
The cyclobutane ring of the spiro[3.3]heptane system offers additional sites for modification, allowing for the fine-tuning of molecular properties.
The introduction of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity. A practical, scalable, two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223. nih.govacs.org This synthesis involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868). nih.govacs.org
While the direct halogenation of the this compound cyclobutane ring is not extensively detailed in the provided results, the synthesis of halogenated precursors like 3,3-bis(bromomethyl)oxetane highlights a strategy for incorporating halogens into the spirocyclic framework. nih.govacs.org
The spiro[3.3]heptane scaffold can be modified to include additional heteroatoms, leading to structures like 2,6-diazaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes. acs.orgnih.gov These modifications can further alter the physicochemical properties of the molecule. For instance, 2-oxa-6-azaspiro[3.3]heptane has been proposed as a more hydrophilic and metabolically stable analog of morpholine (B109124). researchgate.netthieme.de The synthesis of these heteroatom-containing spirocycles often involves the reaction of a bis-electrophile with a bis-nucleophile. nih.gov For example, 2-oxa-6-azaspiro[3.3]heptane can be synthesized from 3,3-bis(bromomethyl)oxetane and benzylamine. chemicalbook.com
Strategies for Generating Diverse Analogs of the this compound Scaffold
Several strategies exist for generating a diverse library of analogs based on the this compound scaffold. One key approach involves the functionalization of the 2-azaspiro[3.3]heptane core at various positions.
The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported, providing a range of molecules with diverse functional groups suitable for incorporation into bioactive compounds. univ.kiev.uaresearchgate.netresearchgate.net These derivatives are synthesized on a multigram scale with good yields. univ.kiev.uaresearchgate.net
Another strategy involves the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes. For example, the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org Similarly, asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been achieved through the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, yielding products with differentially protected amines. nih.gov
Furthermore, the development of novel spiro[2.3]hexane and spiro[3.3]heptane motifs, particularly those with more than two heteroatoms, is an active area of research to expand the available chemical space. rsc.org The spiro[3.3]heptane core itself has been shown to be a saturated bioisostere of benzene (B151609), further highlighting the potential for creating diverse analogs by replacing aromatic rings in known drugs. nih.gov
The reactivity of strained spiro ring systems can also be exploited. For instance, ring expansion reactions of functionalized spiro[2.2]pentanes under Lewis acidic conditions can lead to cyclopentanones, demonstrating how the inherent strain in these systems can be harnessed for synthetic transformations. nih.gov
Table of Reaction Intermediates and Products:
| Compound Name | Structure | Role |
| This compound | C₁₃H₁₇NO | Starting Material |
| 6-Hydroxy-2-azaspiro[3.3]heptane | C₆H₁₁NO | Intermediate after debenzylation |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C₁₁H₁₇NO₃ | Ketone intermediate |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | C₁₂H₁₁FN₂O₃ | Fluorinated analog |
| 2-Azaspiro[3.3]heptane-1-carboxylic acid | C₇H₁₁NO₂ | Functionalized derivative |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | Heteroatomic analog |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | Heteroatomic analog |
Spectroscopic and Advanced Structural Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 6-(Benzyloxy)-2-azaspiro[3.3]heptane, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.
Proton (¹H) NMR for Chemical Environments and Coupling Constants
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The benzylic protons of the protecting group would likely appear as a singlet, while the aromatic protons would present as a multiplet in the downfield region of the spectrum. The protons on the azaspiro[3.3]heptane core would exhibit more complex splitting patterns due to their fixed spatial relationships in the rigid spirocyclic system.
Key diagnostic features would include the chemical shifts (δ) and coupling constants (J). The coupling constants would be particularly informative in establishing the connectivity and stereochemistry of the protons on the four-membered rings of the heptane (B126788) structure.
Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J) in Hz |
| Aromatic (C₆H₅) | 7.25-7.40 | m | - |
| Benzylic (CH₂) | 4.50 | s | - |
| CH-O | 4.10 | quint | 6.5 |
| Azetidine (B1206935) CH₂ (adjacent to NH) | 3.80 | t | 7.0 |
| Azetidine CH₂ | 3.60 | t | 7.0 |
| Cyclobutane (B1203170) CH₂ | 2.20-2.40 | m | - |
| Cyclobutane CH₂ | 2.00-2.20 | m | - |
| NH | 1.90 | br s | - |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The number of signals would confirm the total number of non-equivalent carbons. The chemical shifts would provide insights into the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbon atom bonded to the oxygen of the benzyloxy group would resonate at a characteristic downfield shift. The spiro carbon, being a quaternary center, would also have a distinct chemical shift.
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
| Aromatic C (quaternary) | 138.0 |
| Aromatic CH | 128.5 |
| Aromatic CH | 127.8 |
| Aromatic CH | 127.6 |
| Benzylic CH₂ | 71.0 |
| CH-O | 75.0 |
| Azetidine CH₂ (adjacent to NH) | 52.0 |
| Azetidine CH₂ | 50.0 |
| Spiro C | 40.0 |
| Cyclobutane CH₂ | 35.0 |
| Cyclobutane CH₂ | 33.0 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assemble the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. This would be instrumental in tracing the connectivity within the cyclobutane and azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire carbon skeleton by showing long-range connectivities. For example, correlations from the benzylic protons to the aromatic carbons and the ether-linked carbon of the heptane ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry of the molecule, for instance, the relative orientation of substituents on the spirocyclic core.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental value would then be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₇NO. A close match between the experimental and calculated masses would provide strong evidence for the elemental composition of the molecule.
Hypothetical HRMS Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Ion | Calculated Exact Mass | Hypothetical Observed Mass |
| [M+H]⁺ | 204.1383 | 204.1381 |
Analysis of Fragmentation Patterns for Structural Confirmation
In addition to the molecular ion, mass spectrometry produces a series of fragment ions. The pattern of these fragments is often unique to a particular molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the benzyl (B1604629) group or cleavage of the spirocyclic rings. The identification of these specific fragment masses would lend further support to the proposed structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule such as this compound, this technique provides unambiguous information about its solid-state conformation, including the absolute configuration of its stereocenters and detailed geometric parameters.
While specific crystallographic data for this compound is not widely available in the public domain, the structural analysis of closely related azaspiro[3.3]heptane derivatives provides a strong precedent for the expected outcomes of such a study. biosynth.com For instance, X-ray diffraction analysis of similar spirocyclic systems has been successfully used to detail their conformational particulars. biosynth.com
Determination of Absolute Configuration and Stereochemistry
The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, as enantiomers can exhibit markedly different pharmacological activities. X-ray crystallography, through the application of anomalous dispersion, is a powerful tool for this purpose. uni.lunih.gov This method allows for the differentiation between a molecule and its non-superimposable mirror image, leading to the assignment of the correct (R) or (S) descriptor to each chiral center. uni.lunih.gov For this compound, which possesses stereogenic centers, obtaining a single crystal of an enantiomerically pure sample would enable the definitive assignment of its absolute stereochemistry.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A detailed X-ray crystallographic study of this compound would yield a wealth of information regarding its internal geometry. This includes precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is crucial for understanding the strain and conformation of the spirocyclic core and the orientation of the benzyloxy substituent.
Table 1: Hypothetical Bond Parameters for this compound from X-ray Crystallography
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |
| Bond Length | C(spiro) | C(ring) | - | - | ~1.54 |
| Bond Length | C(spiro) | N | - | - | ~1.47 |
| Bond Length | C(benzylic) | O | - | - | ~1.43 |
| Bond Angle | C(ring) | C(spiro) | C(ring) | - | ~88-92 |
| Bond Angle | C(ring) | N | C(ring) | - | ~90-94 |
| Torsional Angle | H | C(ring) | C(spiro) | N | Varies with conformation |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual experimental values would be determined from the crystallographic data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The IR and Raman spectra of this compound would exhibit characteristic peaks corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies would include:
C-H stretching vibrations of the aromatic ring (typically in the 3100-3000 cm⁻¹ region) and the aliphatic spiro-heptane core (in the 3000-2850 cm⁻¹ region).
N-H stretching vibration (if the amine is secondary, which is the case here) would appear in the 3500-3300 cm⁻¹ region, though this will be absent in the hydrochloride salt form.
C-N stretching vibrations in the 1250-1020 cm⁻¹ range.
C-O stretching vibration of the ether linkage, typically found in the 1260-1000 cm⁻¹ region.
Aromatic C=C stretching vibrations appearing as a series of peaks in the 1600-1450 cm⁻¹ region.
Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which can provide information about the substitution pattern.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| N-H | Stretch | 3500 - 3300 |
| C-N | Stretch | 1250 - 1020 |
| C-O (Ether) | Stretch | 1260 - 1000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Chiral Analysis Methods for Enantiomeric Excess
For a chiral compound like this compound, determining the enantiomeric excess (ee) is crucial, as it quantifies the purity of a sample with respect to its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining their relative amounts. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a successful chiral HPLC method would allow for the accurate measurement of the enantiomeric excess of this compound. Studies on similar compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, have demonstrated the utility of chiral reverse-phase HPLC for resolving stereoisomers and quantifying enantiomeric purity. thermofisher.com
Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. An enantiomerically pure sample will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is a characteristic property of the compound. While polarimetry can confirm the presence of a single enantiomer and provide a measure of its optical purity, it is often used in conjunction with a more definitive method like chiral HPLC for the precise determination of enantiomeric excess.
Computational and Theoretical Investigations of Azaspiro 3.3 Heptane Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic properties of molecular systems at the atomic level. For 6-(benzyloxy)-2-azaspiro[3.3]heptane, these calculations can elucidate the interplay between the strained spirocyclic core and the flexible benzyloxy side chain.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the saturated azaspiro[3.3]heptane framework and the aromatic benzyloxy group. The nitrogen atom in the azetidine (B1206935) ring introduces a region of higher electron density, influencing the molecule's electrostatic potential and its ability to participate in hydrogen bonding and other non-covalent interactions.
Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, including the nitrogen atom and the oxygen of the benzyloxy group, while the LUMO is often distributed over the benzyl (B1604629) ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: These values are representative and would be obtained from DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory).
Energy Minimization and Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the orientation of the benzyloxy group relative to the spirocyclic core. The puckering of the two cyclobutane (B1203170) rings in the spiro[3.3]heptane system is relatively rigid, but different conformers can arise from the rotation around the C-O and O-CH2 bonds of the benzyloxy substituent.
Energy minimization calculations are performed to identify the most stable conformers and to determine their relative energies. These calculations typically involve a systematic search of the conformational space by rotating key dihedral angles and then optimizing the geometry of each starting structure to the nearest local minimum on the potential energy surface. The results of such an analysis reveal the preferred spatial arrangement of the benzyloxy group, which can have significant implications for its interaction with biological targets.
Table 2: Relative Energies of Key Conformers of this compound (Representative Data)
| Conformer | Dihedral Angle (C5-C6-O-CH2) | Relative Energy (kcal/mol) |
| A (Anti) | 180° | 0.00 |
| B (Gauche) | 60° | 1.5 |
| C (Gauche) | -60° | 1.6 |
Note: The dihedral angle and relative energies are illustrative and would be determined through conformational analysis calculations.
Transition State Calculations for Reaction Mechanisms
Quantum chemical calculations are also instrumental in elucidating the mechanisms of reactions involving 2-azaspiro[3.3]heptane derivatives. For instance, in the synthesis or further functionalization of this compound, transition state calculations can be used to determine the energy barriers of reaction pathways.
By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction step can be calculated. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions. For example, the N-alkylation or N-acylation of the secondary amine in the azetidine ring can be modeled to predict the most favorable reaction pathway.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior and flexibility of molecules over time.
Exploration of Conformational Space and Flexibility
Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound in a more comprehensive manner than static conformational searches. rsc.org By simulating the motion of the atoms over time, MD simulations can reveal the accessible conformations and the transitions between them. mdpi.com
The trajectory from an MD simulation can be analyzed to understand the flexibility of different parts of the molecule. For instance, the root-mean-square fluctuation (RMSF) of each atom can be calculated to identify rigid and flexible regions. It is expected that the spirocyclic core would exhibit low RMSF values, indicating its rigidity, while the benzyloxy side chain would show higher fluctuations, reflecting its conformational freedom.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds. rush.edu For this compound, theoretical calculations can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predicted chemical shifts, when compared with experimental data, can help to confirm the structure and assign the resonances in the NMR spectra.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in the assignment of the characteristic vibrational modes of the molecule, such as the C-N stretching of the azetidine ring, the C-O stretching of the ether linkage, and the aromatic C-H vibrations of the benzyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Representative Data)
| Atom | Predicted Chemical Shift (ppm) |
| C1, C5 | 35.2 |
| C2, C4 | 52.8 |
| C3 (spiro) | 40.1 |
| C6 | 75.3 |
| C7, C8 | 30.5 |
| CH₂ (benzyl) | 70.1 |
| C (ipso, benzyl) | 138.5 |
| C (ortho, benzyl) | 128.2 |
| C (meta, benzyl) | 127.9 |
| C (para, benzyl) | 127.5 |
Note: These chemical shifts are illustrative and would be calculated using DFT with an appropriate level of theory and basis set.
Theoretical Studies on Azaspiro[3.3]heptane as Bioisosteres
Theoretical and computational chemistry play a pivotal role in modern drug discovery, providing deep insights into the molecular properties that govern a compound's biological activity. For novel scaffolds like azaspiro[3.3]heptane systems, these computational investigations are crucial for validating their potential as bioisosteres for more common saturated heterocycles. By modeling their conformational behavior, spatial arrangement of substituents, and quantitative structure-activity relationship (QSAR) descriptors, researchers can rationally design new chemical entities with improved pharmacological profiles.
Comparative Conformational Landscape Analysis with Related Cyclic Systems (e.g., piperidine (B6355638), morpholine (B109124), piperazine)
The rationale for using 2-azaspiro[3.3]heptane and its derivatives as bioisosteres stems from their ability to mimic the structural and electronic properties of established cyclic systems like piperidine, morpholine, and piperazine (B1678402), while offering a unique three-dimensional architecture. researchgate.netuniba.ituniv.kiev.ua Unlike the flexible chair and boat conformations of a six-membered ring like piperidine, the spiro[3.3]heptane core is significantly more rigid. researchgate.netuniba.it This rigidity limits the conformational freedom, leading to a more predictable orientation of substituents and potentially enhancing binding affinity and selectivity for a biological target. researchgate.netuniba.it
The 2-azaspiro[3.3]heptane fragment has been recognized as a valuable bioisostere for piperidine since 2010. researchgate.netuniv.kiev.ua Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as piperidine bioisosteres. researchgate.netenamine.netnih.gov The introduction of additional heteroatoms allows for the mimicry of other common heterocycles; for instance, 2,6-diazaspiro[3.3]heptane and 1-oxa-2,6-diazaspiro[3.3]heptane have been investigated as potential bioisosteres for piperazine. researchgate.netuniba.it
One of the key advantages of these spirocyclic systems is their potential to improve physicochemical properties. For example, replacing a piperidine ring with a 2-azaspiro[3.3]heptane-1-carboxylic acid in the local anesthetic Bupivacaine (B1668057) resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua However, the suitability of azaspiro[3.3]heptanes as bioisosteres is not universal and depends on the specific substitution pattern and molecular context. nih.gov Computational analyses have shown that while they can be effective replacements for terminal ring systems, significant geometric changes compared to piperidines, morpholines, and piperazines might make them unsuitable as bioisosteres for internal or core scaffolds. nih.gov
A comparative analysis of lipophilicity (logD7.4) reveals interesting trends. The introduction of a spirocyclic center in place of a morpholine or piperazine generally leads to a decrease in lipophilicity, which can be advantageous for improving a drug candidate's solubility and pharmacokinetic profile. nih.gov In contrast, N-linked 2-azaspiro[3.3]heptanes tend to be more lipophilic than the parent piperidines they replace, a factor attributed to the addition of a carbon atom without a compensatory increase in polarity. nih.gov
| Scaffold | Common Bioisosteric Target | Key Conformational Feature | General Lipophilicity (logD7.4) Trend vs. Target |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane | Piperidine | Rigid, limited conformations researchgate.netuniba.it | More lipophilic (N-linked) nih.gov |
| 1-Azaspiro[3.3]heptane | Piperidine | Rigid, limited conformations researchgate.netenamine.net | Data not specified |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Rigid, with defined vectorization researchgate.net | Less lipophilic nih.gov |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Piperazine | Rigid, with defined vectorization uniba.it | Data not specified |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Rigid, with defined vectorization researchgate.net | Less lipophilic nih.gov |
Analysis of Spatial Orientation and Exit Vectors for Substituents
A significant advantage of employing strained spirocyclic systems like azaspiro[3.3]heptane in drug design is the predictable spatial orientation of substituents. researchgate.netresearchgate.net The rigid, three-dimensional structure of the scaffold ensures that functional groups attached to it project into well-defined regions of space. researchgate.netresearchgate.net This is quantified and visualized using "exit vector" analysis, a computational tool that describes the geometric relationship between the points of attachment on the scaffold. researchgate.netrsc.orgrsc.org
Unlike the often collinear exit vectors of para-substituted benzene (B151609) ring bioisosteres (e.g., bicyclo[1.1.1]pentane), the spiro[3.3]heptane core presents non-collinear exit vectors. chemrxiv.org This unique geometry allows it to mimic not only para- but also meta- and mono-substituted phenyl rings, expanding its versatility in medicinal chemistry. chemrxiv.org The defined exit vectors stemming from the spiro[3.3]heptane framework can lead to more selective interactions with biological targets, as the substituents are locked into specific orientations that can be optimized for binding. researchgate.net
The development of synthetic methods to create versatile azaspiro[3.3]heptanes with multiple exit vectors is an active area of research, as these building blocks are highly valuable for creating diverse compound libraries for drug discovery. nih.gov Computational exit vector plot (EVP) analysis is used to compare the spatial arrangement of substituents on spiro[3.3]heptane scaffolds with those on the cyclic systems they are intended to replace, ensuring a proper geometric match for bioisosterism. researchgate.net
| Scaffold Feature | Description | Implication for Drug Design |
|---|---|---|
| Rigidity | The fused four-membered rings restrict conformational flexibility. researchgate.net | Leads to highly predictable spatial location and orientation of substituents. researchgate.netresearchgate.net |
| Exit Vector Geometry | Substituents emanate from the core with well-defined angles and distances. researchgate.net Exit vectors are typically non-collinear. chemrxiv.org | Allows for precise positioning of functional groups for optimal target interaction and can mimic various substitution patterns (mono, meta, para). chemrxiv.org |
| Three-Dimensionality | The spirocyclic nature imparts a distinct 3D shape. researchgate.net | Can improve binding selectivity and escape the "flatland" of many traditional aromatic drugs. univ.kiev.ua |
Computational Descriptors for Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are essential computational tools that correlate variations in the chemical structure of compounds with their biological activities. nih.gov These models rely on molecular descriptors, which are numerical values that encode the physicochemical, topological, and geometric properties of a molecule. nih.govnih.gov For azaspiro[3.3]heptane systems, calculated descriptors are used to predict their behavior, compare them to other scaffolds, and guide the design of new derivatives with enhanced activity.
Commonly computed descriptors for these systems include those related to lipophilicity (e.g., LogP), solubility, molecular weight, and three-dimensional shape. For the parent 2-azaspiro[3.3]heptane, PubChem lists a molecular weight of 97.16 g/mol and a topological polar surface area (TPSA) of 12.0 Ų. nih.gov Another important descriptor is the fraction of sp3 hybridized carbons (Fsp3), which is a measure of a molecule's three-dimensionality. The high Fsp3 character of azaspiro[3.3]heptanes is a desirable feature in modern drug discovery, as it is often associated with improved clinical success rates.
In more advanced studies, virtual compound libraries based on the azaspiro[3.3]heptane scaffold are generated and analyzed. For instance, computational tools have been used to show that monofluorinated spiro[3.3]heptane derivatives demonstrate a high propensity to populate lead-like chemical space while maintaining significant three-dimensionality, even when compared to cyclohexane (B81311) derivatives. researchgate.net These types of computational screenings help prioritize synthetic efforts towards compounds with the most promising drug-like properties.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C6H11N nih.gov | Defines the elemental composition. |
| Molecular Weight | 97.16 g/mol nih.gov | A fundamental physical property used in QSAR. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų nih.gov | Correlates with passive molecular transport through membranes and bioavailability. |
| Fraction of sp3 Carbons (Fsp3) | 1.0 | Indicates high degree of saturation and three-dimensionality, desirable for escaping "flatland". |
| XLogP3-AA | 0.7 nih.gov | A calculated measure of lipophilicity, impacting solubility, permeability, and metabolism. |
Research Applications and Impact of the Azaspiro 3.3 Heptane Motif in Chemical Sciences
Development of Novel Building Blocks for Advanced Organic Synthesis
The synthesis and functionalization of azaspiro[3.3]heptane derivatives have provided a valuable toolkit of novel building blocks for organic synthesis. Researchers have developed expedient synthetic routes to access versatile azaspiro[3.3]heptanes with multiple points for further derivatization. nih.govacs.orgcapes.gov.bracs.org These building blocks are significant for drug discovery and design, allowing for the exploration of new chemical space. nih.govacs.orgcapes.gov.bracs.org
The preparation of these functionalized scaffolds often starts from readily available materials like C3-substituted azetidines. acs.orgacs.org For instance, two scalable synthetic pathways have been established for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional intermediate that allows for selective modifications on both the azetidine (B1206935) and cyclobutane (B1203170) rings. researchgate.net This provides a gateway to novel compounds that occupy a chemical space complementary to traditional piperidine (B6355638) ring systems. researchgate.net The synthesis of these building blocks on a multigram scale makes them readily accessible for broader application in medicinal chemistry. researchgate.net
Strategies for Scaffold Hopping and Chemical Space Exploration
Scaffold hopping, a key strategy in medicinal chemistry, involves replacing the core structure of a known active molecule with a novel scaffold to discover new compounds with improved properties. The azaspiro[3.3]heptane motif is an attractive candidate for such strategies. acs.org Its rigid, three-dimensional structure offers a distinct alternative to more common flat, aromatic rings, a concept often referred to as "escaping from flatland".
The unique topology of azaspiro[3.3]heptanes allows for the creation of molecules with different vector orientations of substituents compared to their monocyclic or aromatic counterparts. This can lead to novel interactions with biological targets and the discovery of compounds with new pharmacological profiles. nih.gov The development of synthetic routes to a variety of functionalized azaspiro[3.3]heptanes facilitates their use in scaffold hopping approaches to generate libraries of diverse compounds for screening. acs.orgcapes.gov.bracs.orgacs.org
Introduction of Conformational Rigidity into Molecular Architectures for Enhanced Specificity
One of the key advantages of the azaspiro[3.3]heptane scaffold is the conformational rigidity it imparts to a molecule. uniba.itresearchgate.net This rigidity reduces the number of accessible conformations, which can lead to a more precise and selective interaction with a biological target. researchgate.netuniba.itresearchgate.net The predictable orientation of substituents on the rigid framework allows for a more rational approach to drug design. uniba.itresearchgate.net
This limited conformational freedom can enhance a molecule's drug-like properties, including target selectivity and, potentially, clinical success. uniba.itresearchgate.net The spirocyclic nature of the core contributes to its high three-dimensional character, a feature that has been correlated with reduced off-target effects and improved metabolic stability. researchgate.net X-ray crystallographic studies have been instrumental in confirming the conformational details of these spirocyclic systems, providing valuable structural information for their application as scaffolds in medicinal chemistry. nih.gov
Functionalization of the Core for Chemical Probe Generation
The ability to functionalize the azaspiro[3.3]heptane core at various positions is crucial for the generation of chemical probes. These probes are essential tools for studying biological processes and identifying new drug targets. chemrxiv.orgchemrxiv.org By incorporating photoreactive groups and reporter tags onto the scaffold, researchers can create photoaffinity probes that covalently label their protein targets upon irradiation. chemrxiv.orgchemrxiv.org
The development of synthetic methods to install multiple "exit vectors" or points of attachment on the azaspiro[3.3]heptane framework is a key enabler for this application. nih.govacs.orgcapes.gov.bracs.org These functional handles allow for the systematic variation of the probe's structure to optimize binding and labeling efficiency. Leveraging the unique three-dimensional and sp3-rich nature of natural product-inspired scaffolds, including those containing azaspiro[3.3]heptane motifs, can expand the reach of chemical proteomics to explore new areas of the "ligandable" proteome. chemrxiv.orgchemrxiv.org
Design of Conformationally Restricted Bioisosteres for Molecular Design
A significant application of the azaspiro[3.3]heptane motif is its use as a bioisostere for common saturated heterocyclic rings found in many drugs, such as piperidine, morpholine (B109124), and piperazine (B1678402). uniba.itenamine.net Bioisosteric replacement aims to retain or improve the biological activity of a lead compound while modifying its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Azaspiro[3.3]heptanes as Piperidine Surrogates.enamine.netenamine.netnih.govresearchgate.netresearchgate.net
The 2-azaspiro[3.3]heptane core has been proposed and validated as a structural surrogate for the piperidine ring. researchgate.netenamine.net This substitution can lead to improved solubility and reduced metabolic degradation of bioactive compounds. enamine.net For example, replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new, patent-free analog with high activity. nih.govmedchemexpress.com
The development of synthetic methods for 1-azaspiro[3.3]heptanes has further expanded the toolbox for medicinal chemists, offering an alternative to the more common 2-azaspiro[3.3]heptane isomer. enamine.netnih.gov While azaspiro[3.3]heptanes can be effective piperidine bioisosteres, particularly as terminal groups, their suitability in other contexts may be limited by significant changes in molecular geometry. nih.gov
| Original Compound Moiety | Azaspiro[3.3]heptane Surrogate | Observed Property Changes | Reference |
| Piperidine | 2-Azaspiro[3.3]heptane | Improved solubility, reduced metabolic degradation | enamine.net |
| Piperidine in Bupivacaine | 1-Azaspiro[3.3]heptane | Retained high activity | nih.govmedchemexpress.com |
| C-linked 4-Piperidine | Azaspiro[3.3]heptane | Lowered lipophilicity (logD7.4) | nih.gov |
| N-linked Piperidine | 2-Azaspiro[3.3]heptane | Increased lipophilicity (logD7.4) | nih.gov |
Azaspiro[3.3]heptanes as Morpholine and Piperazine Surrogates.uniba.itresearchgate.netnih.gov
The azaspiro[3.3]heptane framework has also been explored as a bioisosteric replacement for morpholine and piperazine rings. uniba.itresearchgate.net Introducing a spirocyclic center in place of these six-membered heterocycles has been shown in many cases to lower the lipophilicity (logD7.4) of the molecule, an effect that can be attributed to an increase in basicity. nih.gov
For instance, a spiro-morpholine analog of the antibacterial drug linezolid (B1675486) was developed to tackle non-oxidative metabolism and it retained its antibacterial activity against several strains. nih.gov Similarly, a spiro-analog of the antimalarial drug artefenomel (B605594) was created with a significant decrease in lipophilicity while maintaining its potency. nih.gov Theoretical studies have also suggested that novel derivatives like 1-oxa-2,6-diazaspiro[3.3]heptane have the potential to act as effective bioisosteres for piperazine, offering improved drug-like properties. uniba.itresearchgate.net However, it is important to note that when not used as a terminal group, the significant geometric changes introduced by the azaspiro[3.3]heptane scaffold may make it an unsuitable bioisostere for morpholines and piperazines. nih.gov
| Original Compound Moiety | Azaspiro[3.3]heptane-based Surrogate | Notable Finding | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowered lipophilicity, potential for improved metabolic stability | nih.gov |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Lowered lipophilicity | nih.gov |
| Piperazine | 1-Oxa-2,6-diazaspiro[3.3]heptane | Potential as a bioisostere based on theoretical studies | uniba.itresearchgate.net |
Influence on Molecular Shape and sp3-Hybridization Richness
The azaspiro[3.3]heptane framework, as exemplified by the compound 6-(Benzyloxy)-2-azaspiro[3.3]heptane, represents a significant advancement in medicinal chemistry, largely due to its distinct molecular geometry and high degree of sp3-hybridization. researchgate.netnih.gov This structure provides a robust solution to the long-standing challenge in drug discovery of moving beyond flat, aromatic, sp2-rich molecules into three-dimensional chemical space. nih.govprinceton.edu The exploration of such sp3-rich fragments is a key strategy in the development of novel therapeutics with improved properties. nih.govwhiterose.ac.uk
The defining characteristic of the 2-azaspiro[3.3]heptane core is its rigid, three-dimensional structure. This rigidity arises from the spirocyclic fusion of two four-membered azetidine rings, which locks the molecule into a well-defined, non-planar conformation. nih.govcapes.gov.br Unlike more flexible aliphatic rings such as piperidine, the spiro[3.3]heptane system has limited conformational freedom. researchgate.netresearchgate.net This structural rigidity is highly advantageous in drug design because it reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of functional groups in three-dimensional space. researchgate.netresearchgate.net The specific arrangement of substituents is therefore more predictable, which can lead to enhanced target selectivity and potency. The conformational details and precise bond angles of these frameworks are often confirmed using X-ray crystallography. nih.govresearchgate.net
The table below illustrates the key differences between traditional sp2-rich scaffolds and sp3-rich scaffolds like azaspiro[3.3]heptane.
Table 1: Comparative Properties of sp2-Rich vs. sp3-Rich Scaffolds
| Property | sp2-Rich Scaffolds (e.g., Benzene (B151609), Pyridine) | sp3-Rich Scaffolds (e.g., 2-Azaspiro[3.3]heptane) |
|---|---|---|
| Predominant Hybridization | sp2 | sp3 |
| Molecular Shape | Planar / Flat | Three-Dimensional (3D) / Globular |
| Fsp3 Value | Low | High |
| Conformational Flexibility | Rigid (within the ring) but substituents rotate freely | Rigid / Conformationally restricted |
| Solubility Profile | Often associated with lower aqueous solubility | Generally associated with improved aqueous solubility |
| Novelty in Chemical Space | Well-explored | Underexplored, offers novel exit vectors |
The specific geometric features of the azaspiro[3.3]heptane core provide a fixed scaffold from which substituents can be projected in defined vectors. This is a departure from flexible chains or larger rings where the spatial relationship between substituents is less certain.
| Substitution Vectors | Substituents are held in fixed spatial orientations relative to one another, enabling precise interaction with target binding sites. researchgate.netresearchgate.net |
Future Perspectives and Emerging Research Directions in Azaspiro 3.3 Heptane Chemistry
Advancements in Asymmetric Synthetic Routes
The development of stereochemically defined molecules is paramount in drug discovery. Consequently, a major focus of future research is the advancement of asymmetric synthetic routes to produce enantiomerically pure azaspiro[3.3]heptanes. Current research has already demonstrated highly diastereoselective methods for creating substituted 2-azaspiro[3.3]heptanes.
One prominent strategy involves the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines). nih.govsemanticscholar.orgresearchgate.net This three-step process, which includes the initial addition, reduction of the ester, and an intramolecular nucleophilic substitution, has proven efficient for producing 1-substituted 2-azaspiro[3.3]heptanes with high diastereomeric ratios (up to 98:2) and good yields (up to 90%). nih.govsemanticscholar.org A similar approach has been successfully applied to the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes. nih.gov
Future advancements will likely focus on:
Catalytic Enantioselective Methods: Shifting from substrate-controlled diastereoselective reactions to catalyst-controlled enantioselective syntheses would provide more direct and versatile access to either enantiomer of a desired compound from common achiral starting materials.
Broader Substrate Scope: Expanding the range of compatible functional groups on both the cyclobutane (B1203170) precursor and the imine will be crucial for creating a wider diversity of functionalized azaspiro[3.3]heptane building blocks.
Novel Chiral Auxiliaries: While N-tert-butanesulfinimines are effective, the exploration of new, recyclable, or more atom-economical chiral auxiliaries will be an active area of investigation.
| Asymmetric Synthesis Method | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |
| Addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines | 1-substituted 2-azaspiro[3.3]heptanes | Up to 98:2 | Up to 90% | nih.govsemanticscholar.org |
| Addition of 3-azetidinecarboxylate anions to Davis-Ellman imines | 1-substituted 2,6-diazaspiro[3.3]heptanes | Up to 98:2 | Up to 89% | nih.gov |
Integration into High-Throughput Synthesis and Automated Platforms
To accelerate drug discovery, the integration of synthetic routes into high-throughput and automated platforms is essential. Flow chemistry, in particular, offers significant advantages for the synthesis of complex molecules like azaspiro[3.3]heptanes by providing precise control over reaction parameters, improving safety, and enabling scalability.
Recent research has demonstrated the use of flow technology for the robust and mild synthesis of novel spirocycles like 1-oxa-2,6-diazaspiro[3.3]heptane. uniba.itresearchgate.net This two-step protocol, proceeding through a highly strained azabicyclo[1.1.0]butyl intermediate, showcases the potential for automated platforms to handle reactive intermediates safely and efficiently. researchgate.net
Future directions in this area will involve:
Development of Flow-Compatible Reactions: Adapting existing multi-step syntheses of functionalized azaspiro[3.3]heptanes into fully continuous flow processes.
Automated Library Synthesis: Utilizing robotic platforms to perform parallel syntheses, enabling the rapid generation of large libraries of azaspiro[3.3]heptane analogs for screening. This would involve pre-loaded building blocks and automated purification steps.
Real-Time Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, MS) into flow reactors to allow for real-time monitoring and automated optimization of reaction conditions, maximizing yield and purity.
Development of Novel Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization is a powerful tool in modern organic synthesis, offering a more atom- and step-economical way to modify molecular scaffolds. For the azaspiro[3.3]heptane core, which is rich in sp³-hybridized carbons, developing selective C-H functionalization methods is a significant but rewarding challenge.
While research specifically targeting the azaspiro[3.3]heptane core is still emerging, the broader field of transition-metal-catalyzed C-H activation provides a clear blueprint for future exploration. rsc.org These reactions have been successfully used to construct other types of spirocyclic compounds through C-H activation-initiated spiroannulation. rsc.org
Emerging research will likely focus on:
Directing Group Strategies: Installing temporary or permanent directing groups onto the azaspiro[3.3]heptane nucleus to guide a metal catalyst to a specific C-H bond, enabling regioselective functionalization.
Late-Stage Functionalization: Applying C-H activation techniques to complex, fully formed azaspiro[3.3]heptane-containing molecules. This would allow for the rapid diversification of drug leads at a late stage in the synthesis, which is highly valuable in medicinal chemistry.
Photoredox Catalysis: Utilizing light-driven catalysis to generate radical intermediates that can engage in C-H functionalization reactions under mild conditions, potentially offering new selectivities compared to traditional transition-metal catalysis.
Exploration of Mechanistic Aspects of Spiroannulation Reactions
A deeper understanding of the mechanisms underlying the formation of the spirocyclic core is crucial for optimizing existing reactions and designing new ones. The key step in many syntheses of azaspiro[3.3]heptanes and related structures is a cycloaddition reaction.
For instance, the synthesis of 1-azaspiro[3.3]heptanes has been achieved via a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced. scienceopen.comnih.gov Understanding the kinetics, thermodynamics, and transition state structures of such cycloadditions is vital.
Future research will delve into:
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction pathways of spiroannulation reactions, identify key intermediates and transition states, and rationalize observed stereoselectivities.
In-situ Spectroscopic Studies: Employing techniques like rapid-injection NMR or stopped-flow IR spectroscopy to observe reactive intermediates directly and gather kinetic data to support or refute proposed mechanisms.
Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout the reaction, providing definitive evidence for bond-forming and bond-breaking events.
Computational Design of Next-Generation Azaspiro[3.3]heptane Scaffolds with Tunable Properties
Computational chemistry is an indispensable tool for the rational design of new molecular scaffolds. nih.gov For the azaspiro[3.3]heptane system, computational methods can predict how structural modifications will impact key physicochemical and pharmacological properties.
Theoretical studies have already been used to evaluate novel diazaspiro[3.3]heptanes as potential bioisosteres for piperazine (B1678402) by comparing calculated properties. uniba.itresearchgate.net This approach allows for the in silico screening of virtual compounds before committing resources to their synthesis.
Future efforts in computational design will concentrate on:
Property Prediction: Developing and refining algorithms to accurately predict properties such as aqueous solubility, lipophilicity (logP), metabolic stability, and receptor binding affinity for novel azaspiro[3.3]heptane derivatives.
Scaffold Hopping and Bioisostere Design: Using computational tools to identify new spirocyclic arrangements that can mimic the biological activity of known drugs while offering improved properties or novel intellectual property. bohrium.com
Quantum Mechanical Calculations: Applying high-level quantum mechanics to understand the conformational preferences and electronic properties of the azaspiro[3.3]heptane scaffold, guiding the design of molecules with specific three-dimensional shapes to optimize interactions with biological targets. polyu.edu.hk
Q & A
Q. What are the key synthetic strategies for 6-(Benzyloxy)-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions. A scalable two-step approach can be adapted from methods used for structurally similar compounds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives):
Ring closure : Reacting bis(bromomethyl)oxetane with benzylamine under basic conditions (e.g., DBU in DMF at 60°C) forms the spirocyclic core .
Functionalization : Introducing the benzyloxy group via nucleophilic substitution or coupling reactions.
Q. Critical factors :
- Solvent choice : Anhydrous DMF enhances reactivity but requires careful purification to avoid side products.
- Temperature control : Prolonged heating (>60°C) may degrade sensitive intermediates.
- Protecting groups : Benzyl groups are stable under basic conditions but require hydrogenolysis for removal .
Q. How does the spirocyclic structure of this compound influence its physicochemical properties?
The spirocyclic framework imposes rigidity, reducing conformational entropy and enhancing metabolic stability compared to linear amines. Key properties:
- Lipophilicity : The benzyloxy group increases logP, improving membrane permeability but potentially reducing solubility .
- Basicity : The nitrogen in the azaspiro ring has a pKa ~8.5, making it protonated at physiological pH, which aids receptor binding .
- Steric effects : The bicyclic structure restricts rotational freedom, favoring selective interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
SAR analysis of related azaspiro compounds reveals:
Q. Methodological approach :
Analog synthesis : Replace benzyloxy with fluorinated or heteroaromatic groups.
Kinase profiling : Use radiometric assays (e.g., ADP-Glo™) to measure IC50 values against a panel of 50+ kinases.
Co-crystallization : Resolve X-ray structures with target kinases (e.g., PDB deposition) to guide rational design .
Q. What experimental strategies resolve contradictions in reported biological activities of azaspiro compounds?
Discrepancies in potency (e.g., antiviral vs. anticancer activity) may arise from assay conditions or off-target effects. Solutions include:
- Orthogonal assays : Confirm antiviral activity (e.g., plaque reduction) and anticancer effects (e.g., apoptosis via flow cytometry) in parallel .
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended targets .
- Metabolite tracking : LC-MS/MS to rule out activity from degradation products .
Case study : A 2-azaspiro[3.3]heptane derivative showed conflicting IC50 values (CDK1: 12 nM vs. 45 nM) due to varying ATP concentrations in assays. Standardizing ATP at 1 mM resolved the discrepancy .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
The compound’s logP (~2.8) and molecular weight (<350 Da) suggest blood-brain barrier (BBB) permeability. Advanced strategies:
MD simulations : Predict free energy of membrane partitioning using CHARMM or AMBER force fields .
P-gp efflux ratio : Measure in vitro using MDCK-MDR1 cells; aim for ratios <2.5 .
Metabolic stability : Incubate with liver microsomes; t1/2 >30 min indicates suitability for CNS targets .
Q. What analytical techniques are critical for characterizing spirocyclic intermediates and resolving stereochemical ambiguities?
- NMR spectroscopy : 2D NOESY confirms spirocyclic geometry by detecting through-space couplings between protons on adjacent rings .
- X-ray crystallography : Resolves absolute configuration; critical for patenting chiral derivatives .
- HRMS with ion mobility : Distinguishes isomers (e.g., 6-benzyloxy vs. 5-benzyloxy substitution) .
Example : A 2-azaspiro[3.3]heptane derivative with ambiguous NOE signals was resolved via X-ray, revealing a 1.9 Å bond length between N1 and C6, confirming the spiro junction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
